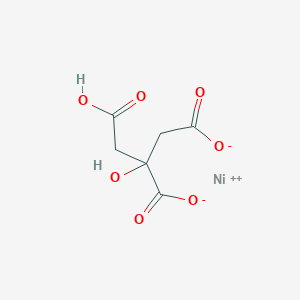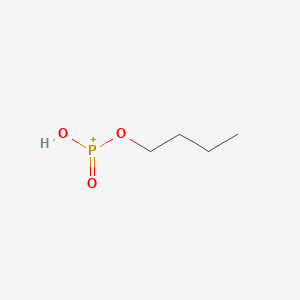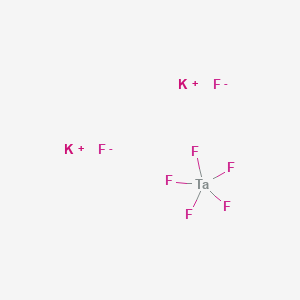![molecular formula C10H26O2Si2 B096776 Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane CAS No. 18001-80-4](/img/structure/B96776.png)
Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane is a chemical compound that is part of the silyl ether family . Silyl ethers are a group of chemical compounds which contain a silicon atom covalently bonded to an alkoxy group . They are usually used as protecting groups for alcohols in organic synthesis .
Synthesis Analysis
The synthesis of silyl ethers like Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane typically involves the reaction of alcohols with silyl chlorides in the presence of a base . A common procedure is the Corey protocol, where the alcohol is reacted with a silyl chloride and imidazole at high concentration in DMF . If DMF is replaced by dichloromethane, the reaction is somewhat slower, but the purification of the compound is simplified .Molecular Structure Analysis
The molecular structure of Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane is complex, with a total of 36 bonds . There are 12 non-H bond(s) and 7 rotatable bond(s) .Chemical Reactions Analysis
Silyl ethers, including Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group, which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26O2Si2/c1-7-11-13(3,4)9-10-14(5,6)12-8-2/h7-10H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPXIVAOXRNIFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)CC[Si](C)(C)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26O2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B96701.png)









